molecular formula C20H21N3O3 B8586827 4-[4-[(4-methoxyphenyl)methoxy]quinazolin-7-yl]morpholine

4-[4-[(4-methoxyphenyl)methoxy]quinazolin-7-yl]morpholine

Cat. No.: B8586827
M. Wt: 351.4 g/mol
InChI Key: FPEOJLTTWVNZHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-[(4-methoxyphenyl)methoxy]quinazolin-7-yl]morpholine is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[(4-methoxyphenyl)methoxy]quinazolin-7-yl]morpholine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and appropriate aldehydes or ketones.

    Introduction of the Methoxybenzyloxy Group: The methoxybenzyloxy group can be introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base.

    Morpholine Ring Addition: The morpholine ring is typically added through a nucleophilic substitution reaction using morpholine and a suitable leaving group on the quinazoline core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-[(4-methoxyphenyl)methoxy]quinazolin-7-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The quinazoline core can be reduced under specific conditions to form dihydroquinazolines.

    Substitution: The methoxybenzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinones and related oxidized derivatives.

    Reduction: Dihydroquinazolines.

    Substitution: Various substituted quinazolines depending on the nucleophile used.

Scientific Research Applications

4-[4-[(4-methoxyphenyl)methoxy]quinazolin-7-yl]morpholine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-[4-[(4-methoxyphenyl)methoxy]quinazolin-7-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyloxy group and morpholine ring contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxybenzyloxy)-4-methylquinoline: Similar structure but with a methyl group instead of a morpholine ring.

    4-(4-Methoxybenzyloxy)-7-aminquinazoline: Contains an amino group instead of a morpholine ring.

    4-(4-Methoxybenzyloxy)-7-chloroquinazoline: Contains a chlorine atom instead of a morpholine ring.

Uniqueness

4-[4-[(4-methoxyphenyl)methoxy]quinazolin-7-yl]morpholine is unique due to the presence of both the methoxybenzyloxy group and the morpholine ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

4-[4-[(4-methoxyphenyl)methoxy]quinazolin-7-yl]morpholine

InChI

InChI=1S/C20H21N3O3/c1-24-17-5-2-15(3-6-17)13-26-20-18-7-4-16(12-19(18)21-14-22-20)23-8-10-25-11-9-23/h2-7,12,14H,8-11,13H2,1H3

InChI Key

FPEOJLTTWVNZHR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=NC=NC3=C2C=CC(=C3)N4CCOCC4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, 2.82 g (12.5 mmol) of tris(dibenzylideneacetone)dipalladium-(0) and 5.41 g (15.1 mmol) of 2-(dicyclohexylphosphino)biphenyl were dissolved in 1.5 l of toluene, and 269.0 ml (3.1 mol) of morpholine and 213.0 g (0.62 mol) of 7-bromo-4-(4-methoxybenzyloxy)quinazoline [dissolved in 2 l of toluene] were added successively. 73.0 g (0.8 mol) of sodium tert-butoxide were subsequently added in portions, and the mixture was stirred. Conventional work-up gave 178 g of 4-(4-methoxybenzyloxy)-7-morpholin-4-ylquinazoline; HPLC/MS (M+H)+=350 as oil [crude product; was reacted further directly].
[Compound]
Name
tris(dibenzylideneacetone)dipalladium-(0)
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
5.41 g
Type
catalyst
Reaction Step One
Quantity
269 mL
Type
reactant
Reaction Step Two
Quantity
2 L
Type
reactant
Reaction Step Two
Quantity
73 g
Type
reactant
Reaction Step Three

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